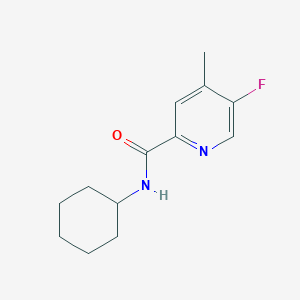

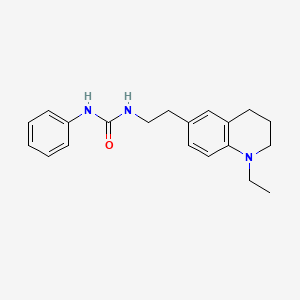

![molecular formula C20H19Cl2NOS B2782446 4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide CAS No. 478067-77-5](/img/structure/B2782446.png)

4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a phenyl group, an isoxazole ring, and a sulfide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For instance, tert-butylphenols can be prepared by acid-catalyzed alkylation of phenol with isobutene . Isoxazoles can be synthesized through 1,3-dipolar cycloaddition or from α-hydroxy ketones and hydroxylamine .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The tert-butyl group is a bulky substituent that could influence the compound’s conformation and reactivity. The phenyl and isoxazole rings are aromatic and could participate in π-π interactions. The sulfide group could act as a nucleophile in certain reactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The phenyl and isoxazole rings could undergo electrophilic aromatic substitution reactions. The sulfide group could be oxidized to a sulfoxide or sulfone. The tert-butyl group could undergo reactions typical of alkyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the tert-butyl group could increase the compound’s hydrophobicity, while the sulfide group could contribute to a distinct odor .Wirkmechanismus

The mechanism of action of 4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines and tumor growth. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.

Biochemical and Physiological Effects:

Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells, which may lead to tumor regression. Additionally, it has been shown to have antioxidant properties, which may protect cells from oxidative damage.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide in lab experiments is its unique chemical structure, which may lead to the development of novel therapeutic agents. Additionally, it has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on 4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide. One area of focus could be on optimizing its therapeutic potential as an anti-inflammatory and anticancer agent. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential targets for drug development. Another potential direction could be to investigate its potential use in combination therapy with other agents to enhance its therapeutic effects.

Synthesemethoden

The synthesis of 4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide involves the reaction of tert-butylphenylacetonitrile with 3,4-dichlorophenyl isoxazole in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with an alkylating agent such as methyl iodide to yield the final compound. This synthesis method has been optimized to produce high yields of the compound in a cost-effective manner.

Wissenschaftliche Forschungsanwendungen

The unique chemical structure of 4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide has made it a promising candidate for various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[(4-tert-butylphenyl)sulfanylmethyl]-5-(3,4-dichlorophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2NOS/c1-20(2,3)14-5-7-16(8-6-14)25-12-15-11-19(24-23-15)13-4-9-17(21)18(22)10-13/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOUKZMQZBQMOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)SCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

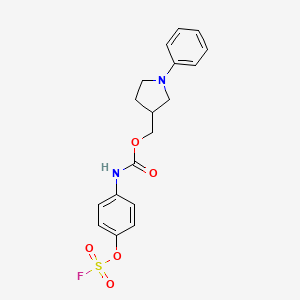

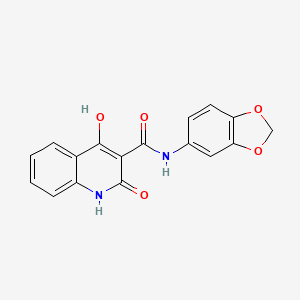

![5-benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2782363.png)

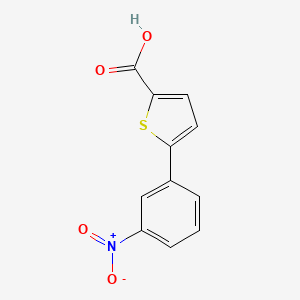

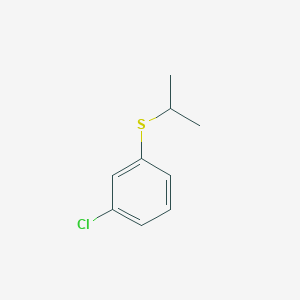

![4-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2782365.png)

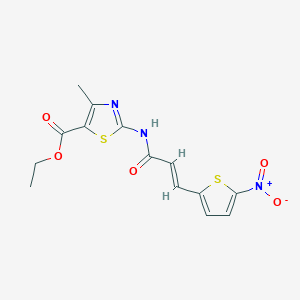

![Methyl 3-{[4-(aminocarbonyl)piperidin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2782366.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2782370.png)

![1-Methylpiperidin-4-yl 3-methylnaphtho[1,2-b]furan-2-carboxylate hydrochloride](/img/structure/B2782371.png)

![3-bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2782376.png)

![2-Chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide](/img/structure/B2782380.png)